3-Hydroxydecanoic acid

Catalog No.
S591447
CAS No.
5561-87-5
M.F
C10H20O3
M. Wt
188.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxydecanoic acid

CAS Number

5561-87-5

Product Name

3-Hydroxydecanoic acid

IUPAC Name

3-hydroxydecanoic acid

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)

InChI Key

FYSSBMZUBSBFJL-UHFFFAOYSA-N

SMILES

CCCCCCCC(CC(=O)O)O

Synonyms

3-HDA, 3-hydroxy-decanoic acid, 3-hydroxydecanoic acid, 3-hydroxydecanoic acid, (3R)-, beta-hydroxydecanoic acid, myrmicacin, myrmicacin monosodium (+-)-isomer, myrmicacin, (+-)-isomer, myrmicacin, (R)-isomer

Canonical SMILES

CCCCCCCC(CC(=O)O)O

3-Hydroxydecanoic acid, also known as myrmicacin, is a medium-chain fatty acid with the chemical formula C₁₀H₂₀O₃. It belongs to the class of β-hydroxycarboxylic acids []. Myrmicacin was first discovered in South American leaf-cutter ants (Myrmicinae) but is also found in royal jelly []. In scientific research, it is of interest for its potential herbicidal properties and its presence in various biological systems [].


Molecular Structure Analysis

The key feature of 3-hydroxydecanoic acid's structure is the 10-carbon chain (decanoic acid) with a hydroxyl group (OH) attached at the third carbon position (β-position) []. This hydroxyl group makes it a hydroxycarboxylic acid. The presence of the carboxylic acid group (COOH) at one end of the chain and the hydroxyl group mid-chain contributes to its polarity and potential for hydrogen bonding [].


Chemical Reactions Analysis

Synthesis

Decomposition

Other Reactions

3-hydroxydecanoic acid, like other carboxylic acids, can undergo esterification reactions with alcohols to form esters. Additionally, the presence of the hydroxyl group might allow for further functionalization reactions depending on the specific research goals.


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature, similar to other medium-chain fatty acids [].
  • Melting point: Expected to be in the range of 50-100°C, based on similar fatty acids [].
  • Boiling point: Likely to be high due to the long carbon chain, potentially above 250°C [].
  • Solubility: More soluble in water than decanoic acid due to the presence of the hydroxyl group, but still likely to be more soluble in organic solvents [].
  • Stability: Relatively stable under normal conditions, but may decompose at high temperatures.

Herbicidal Activity

Research suggests that myrmicacin acts as a herbicide by inhibiting seed germination. The exact mechanism is not fully understood, but it might involve disrupting plant hormone signaling or affecting metabolic processes essential for germination [].

Biological Roles

The presence of 3-hydroxydecanoic acid in various organisms, including fruit flies (Drosophila melanogaster) and the plant Arabidopsis thaliana, suggests potential roles in biological processes. However, specific functions in these organisms require further investigation [].

Occurrence and Properties

3-Hydroxydecanoic acid (3-HDA), also known as 3-hydroxycapric acid, is a naturally occurring fatty acid []. It exists in two forms: (R)-3-hydroxydecanoic acid and (S)-3-hydroxydecanoic acid, which are stereoisomers of each other []. While both forms exist in nature, (R)-3-HDA seems to be the more prevalent form []. 3-HDA has been identified in honey produced by honeybees (Apis mellifera) []. Beyond its natural occurrence, 3-HDA can also be synthesized in the laboratory [].

Research Applications

Biomarker Studies

3-HDA has been explored as a potential biomarker in various research areas. One study investigated its presence in the metabolite profiles of lactic acid bacteria found in grass silage []. Another study explored its potential as a biomarker for individual food intake in humans, where researchers used untargeted liquid chromatography-mass spectrometry (LC-MS) to analyze plasma samples []. These studies suggest that 3-HDA could be a valuable tool in research related to gut health and dietary patterns.

Physical Description

Solid

XLogP3

2.5

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical solid

Other CAS

14292-26-3
33044-91-6

Wikipedia

3-hydroxydecanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-08-15
1. Z. Zheng et al. “Production of 3-hydroxydecanoic acid by recombinant Escherichia coli HB101 harboring phaG gene” Antonie Van Leeuwenhoek, vol. 85pp. 93-101, 20042. Q. Wang et al. “Engineering Bacteria for Production of Rhamnolipid as an Agent for Enhanced Oil Recovery” Biotechnology and Bioengineering, vol. 98pp. 842-853, 20073. P. Jones et al. “Improved Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry Method for Serum or Plasma Free 3-Hydroxy-Fatty Acids andIts Utility for the Study of Disorders of Mitochondrial Fatty Acid ß-Oxidation” Clinical Chemistry, vol. 46, pp. 149-155, 20004. P. Jones et al. “Accumulation of free 3-hydroxy fatty acids in the culture media of fibroblasts from patients deficient in long-chain l-3-hydroxyacyl-CoAdehydrogenase: a useful diagnostic aid” Clinical Chemistry, vol. 47(7) pp. 1190-1194, 2001

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